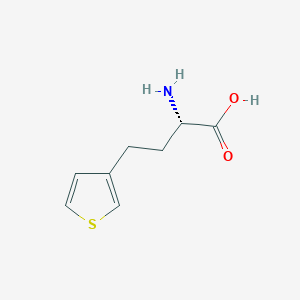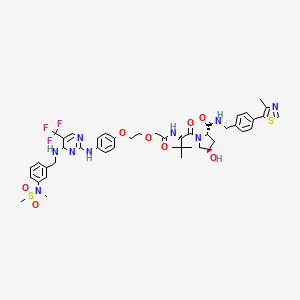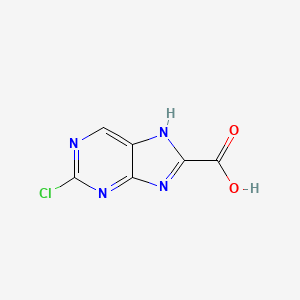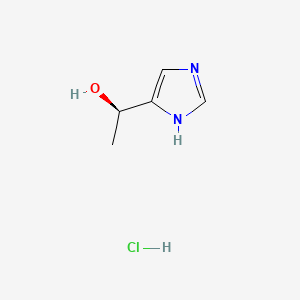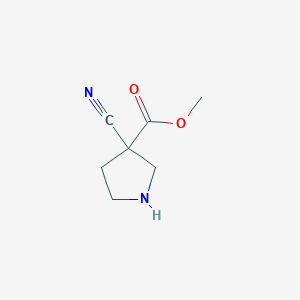
Methyl 3-cyanopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyanopyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a five-membered nitrogen-containing ring with a cyano group and a carboxylate ester group attached to it.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Methyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives
科学的研究の応用
Methyl 3-cyanopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of methyl 3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cyano and carboxylate groups play a crucial role in binding to target proteins, influencing their activity. Molecular docking studies have shown that the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.
Pyrrolidine-2-one: Contains a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions.
Uniqueness: Methyl 3-cyanopyrrolidine-3-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
methyl 3-cyanopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-6(10)7(4-8)2-3-9-5-7/h9H,2-3,5H2,1H3 |
InChIキー |
VDKHVODAICVBQO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCNC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

